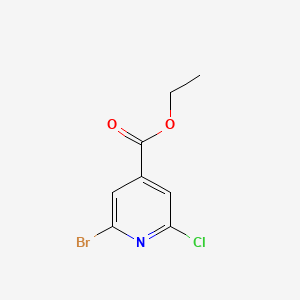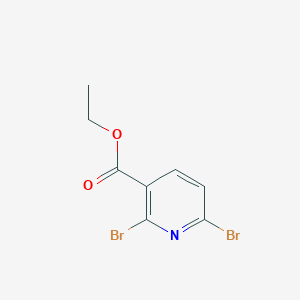
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate is an organic compound with the molecular formula C9H5Cl2F3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group
作用机制
Biochemical Pathways
The compound “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%” is known to be used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The compound may act as an organoboron reagent in this process . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.
Pharmacokinetics
The compound’s log kow value, an indicator of its lipophilicity, is estimated to be 269 . This suggests that the compound may have moderate bioavailability, as compounds with Log Kow values between 1 and 3 are generally well absorbed.
Result of Action
As a potential organoboron reagent in suzuki–miyaura (sm) cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%”. For instance, the compound’s volatility from water is estimated to be 6.15E-006 atm-m3/mole , suggesting that it may evaporate into the air from water surfaces. Furthermore, its persistence time in various environmental compartments (air, water, soil, sediment) ranges from 4.14e+003 hours in air to 3.89e+004 hours in sediment , indicating that it may persist in the environment for extended periods.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dichloro-2,4,6-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques can be employed to achieve high purity and scalability.
化学反应分析
Types of Reactions
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields methoxy derivatives.
Hydrolysis: The major products are 3,5-dichloro-2,4,6-trifluorobenzoic acid and ethanol.
科学研究应用
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate can be compared with other similar compounds such as:
Ethyl 2,4,6-trifluorobenzoate: Lacks chlorine atoms, resulting in different reactivity and applications.
Ethyl 3,5-dichloro-4-hydroxybenzoate: Contains a hydroxyl group instead of fluorine atoms, leading to different chemical properties.
Ethyl 3,6-dichloro-2-fluorobenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
ethyl 3,5-dichloro-2,4,6-trifluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-2-16-9(15)3-6(12)4(10)8(14)5(11)7(3)13/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXKSEUVVJGKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)Cl)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)












